![molecular formula C12H14Br2O B13069377 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O. It is characterized by the presence of a benzene ring substituted with a bromine atom and a bromocyclopentyl group linked via an ether bond. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and 2-bromocyclopentanol.
Etherification Reaction: The key step involves the etherification of bromobenzene with 2-bromocyclopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. This reaction forms the ether linkage between the benzene ring and the cyclopentyl group.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide or potassium thiolate.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene involves its interaction with specific molecular targets. The bromine atoms and ether linkage play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(cyclopentyl)oxy]methylbenzene: Lacks the additional bromine atom on the cyclopentyl group, leading to different reactivity and applications.
2-Bromo-1-[(2-bromocyclopentyl)oxy]methylbenzene: Positional isomer with different substitution pattern on the benzene ring, affecting its chemical properties.
1-Bromo-2-[(2-chlorocyclopentyl)oxy]methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14Br2O |
|---|---|
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-bromocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
Clave InChI |
FVCOARTZOIXXTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Br)OCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


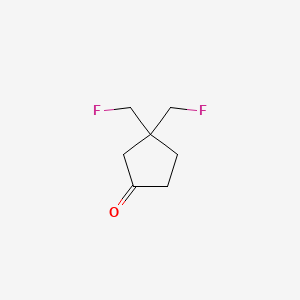
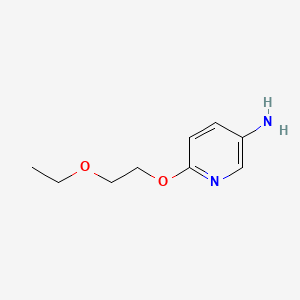
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
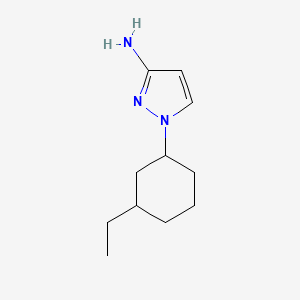
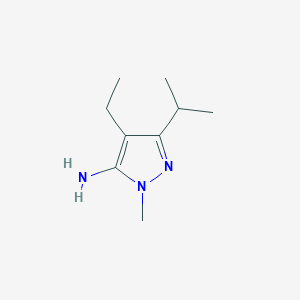
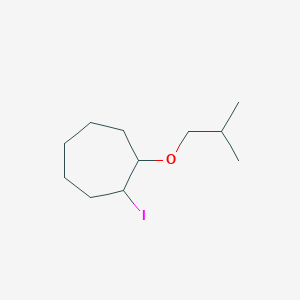
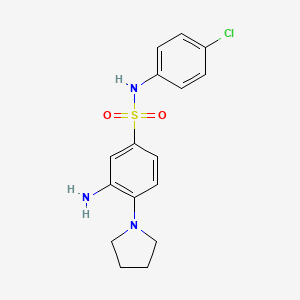
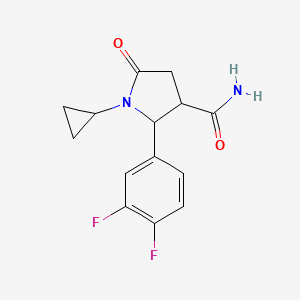
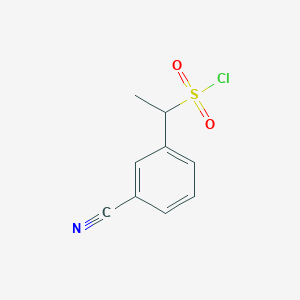

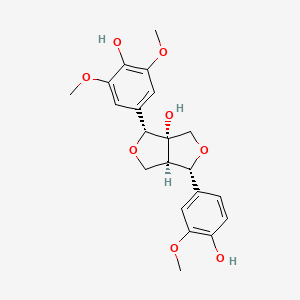

amine](/img/structure/B13069369.png)

